molecular formula C11H18O2 B14388065 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane CAS No. 89995-43-7

2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane

Cat. No.: B14388065
CAS No.: 89995-43-7
M. Wt: 182.26 g/mol
InChI Key: IZWJGSITTYJCHR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C10H16O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes further reactions to form the spiro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: A related spiro compound with similar structural features.

    Cyclohexanone ethylene acetal: Another compound with a similar ketal structure.

    2,2-Pentamethylene-1,3-dioxolane: A compound with a related dioxolane ring system.

Uniqueness

2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane is unique due to its specific spiro structure and the presence of a methylidene group. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

89995-43-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3,3-dimethyl-2-methylidene-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C11H18O2/c1-9-10(2,3)13-11(12-9)7-5-4-6-8-11/h1,4-8H2,2-3H3

InChI Key

IZWJGSITTYJCHR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)OC2(O1)CCCCC2)C

Origin of Product

United States

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